![molecular formula C7H5Cl2N3 B3258466 4,6-dichloro-1H-benzimidazol-2-amine CAS No. 30486-76-1](/img/structure/B3258466.png)
4,6-dichloro-1H-benzimidazol-2-amine
Overview
Description
“4,6-dichloro-1H-benzimidazol-2-amine” is a derivative of benzimidazole . It is commonly used in organic synthesis and pharmaceutical research . The molecular formula of this compound is C7H5Cl2N3 .
Synthesis Analysis
Benzimidazole derivatives are synthesized using various methods. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a catalyst . Another method involves the reaction of benzylideneamine with different benzenediazonium salts under diazotization reaction conditions .Molecular Structure Analysis
The molecular structure of “4,6-dichloro-1H-benzimidazol-2-amine” consists of a benzimidazole core, which is a heterocyclic compound containing a benzene ring fused to an imidazole ring . The molecular weight of this compound is 202.041 Da .Chemical Reactions Analysis
Benzimidazole derivatives, including “4,6-dichloro-1H-benzimidazol-2-amine”, have been used in various chemical reactions. For example, they have been used as n-type dopants in organic and printed electronics .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a class of heterocyclic compounds with a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The synthesis of benzimidazole derivatives has attracted much attention from chemists . For instance, Özil et al. designed the synthesis of a series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1 H-benzimidazole derivatives from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline and various aldehydes .
Pharmacological Activities
Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
Antihelminthic Activity
Some newly synthesized 5 (6)- (un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives have shown antihelminthic activity .
Androgen Receptor Modulators
Ng et al. synthesized 2-(2,2,2)-trifluoroethyl benzimidazole derivatives as potent and tissue selective androgen receptor modulators (SARMs) and found 2-(5,6-dichloro-1H-benzoimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, 54, possessed both good muscle agonism and prostate inhibition .
Cytotoxic Agents
According to El-Meguid and colleagues’ research, 1-(6-benzoyl-2-(3,4-dimethoxyphenyl)-1H benzo[d] imidazol-1-yl)propan-2-one was used to prepare a series of 6-benzoyl benzimidazole derivatives . While the compounds were being investigated as cytotoxic agents against cervical cancer cells, Doxorubicin was used as a reference drug .
Green Chemistry
The substituted benzimidazoles are summarized in a review to provide insight about their organic synthesis using ecofriendly methods .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to interact with various biological targets due to their structural similarity with naturally occurring molecules .
Mode of Action
Benzimidazole derivatives have been reported to exhibit diverse biological activities through different mechanisms such as microtubule inhibition, apoptosis, and protein kinase inhibition .
Biochemical Pathways
Benzimidazole derivatives have been reported to induce apoptosis in cancer cells by targeting bcl-2 proteins .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Benzimidazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, inducing apoptosis and reducing bcl-2 mrna and protein levels .
Action Environment
The action of benzimidazole derivatives can be influenced by various factors, including the specific biological environment and the presence of other compounds .
Safety and Hazards
properties
IUPAC Name |
4,6-dichloro-1H-benzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAONLTNVFHRQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290581 | |
Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-1H-benzimidazol-2-amine | |
CAS RN |
30486-76-1 | |
Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30486-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-1H-benzo[d]imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.